

Application Notes: High-Yield Purification of TEAD for In Vitro Biochemical Assays

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Compound of Interest		
Compound Name:	Teadp	
Cat. No.:	B1240515	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: The TEA Domain (TEAD) family of transcription factors are key downstream effectors of the Hippo signaling pathway.[1] They act as the final nuclear mediators that, upon binding to co-activators like YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif), drive the expression of genes involved in cell proliferation, survival, and organ size control.[2] Dysregulation of the Hippo pathway, leading to constitutive activation of the TEAD-YAP/TAZ complex, is a hallmark of several cancers.[2][3] This makes the TEAD-YAP protein-protein interaction (PPI) a prime target for therapeutic intervention.

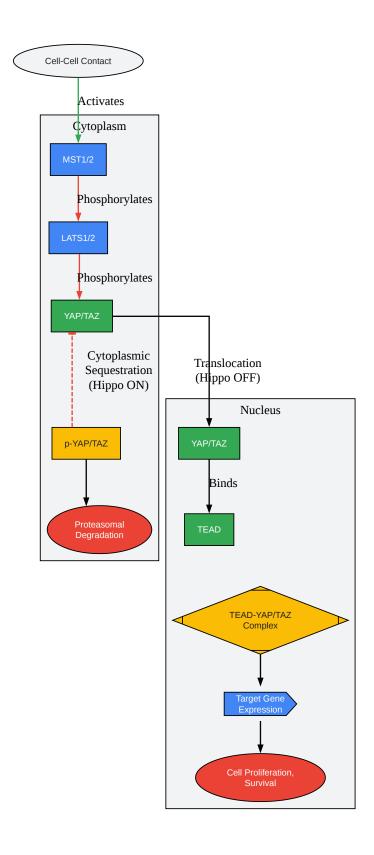
Reliable in vitro biochemical and biophysical assays are crucial for discovering and characterizing small molecule inhibitors of this interaction. A prerequisite for such assays is a robust protocol for obtaining highly pure and active TEAD protein. This document provides a detailed protocol for the expression and purification of N-terminally His-tagged TEAD1 from E. coli and its application in two common proximity-based assays: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaLISA.

The Hippo Signaling Pathway

The core of the Hippo pathway consists of a kinase cascade. When the pathway is "ON" (e.g., due to cell-cell contact), the MST1/2 kinases phosphorylate and activate the LATS1/2 kinases. [4] LATS1/2 then phosphorylates the transcriptional co-activators YAP and TAZ, leading to their sequestration in the cytoplasm and eventual degradation.[4] When the pathway is "OFF,"



unphosphorylated YAP/TAZ translocates to the nucleus, binds to TEAD transcription factors, and initiates the transcription of pro-proliferative and anti-apoptotic genes.[2]





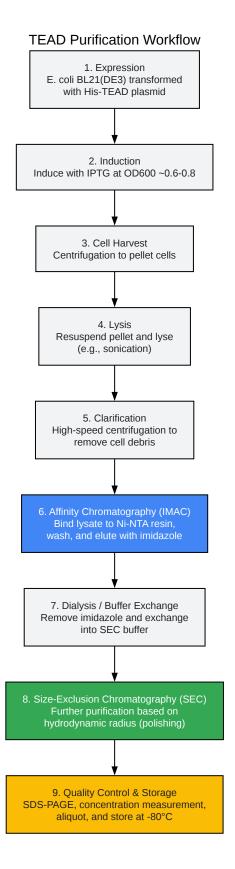
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Caption: The Hippo Signaling Pathway.

Part 1: Recombinant TEAD Purification Protocol

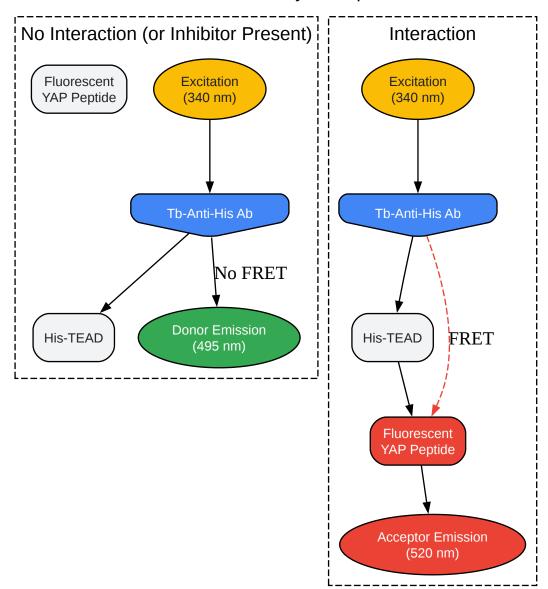
This protocol describes the purification of N-terminally 6xHis-tagged TEAD1 using a two-step chromatography process: Immobilized Metal Affinity Chromatography (IMAC) followed by Size-Exclusion Chromatography (SEC) for polishing.[5][6]





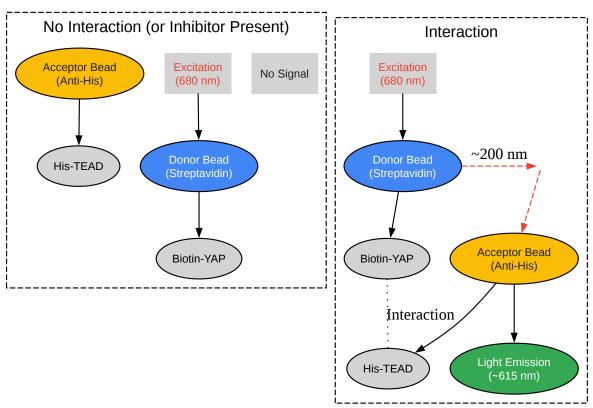


TR-FRET Assay Principle





AlphaLISA Assay Principle



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